molecular formula C20H22N4O4 B2576945 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,4-dimethoxybenzamide CAS No. 2034580-51-1

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,4-dimethoxybenzamide

Cat. No. B2576945
M. Wt: 382.42
InChI Key: OTIWODFPTNCWSJ-SHTZXODSSA-N
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,4-dimethoxybenzamide, also known as CPCCOEt, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCCOEt is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system.

Scientific Research Applications

Anticonvulsant Activity of Benzamides

Research by Clark et al. (1984) on a series of 4-aminobenzamides evaluated for anticonvulsant effects showcases the potential medicinal chemistry applications of benzamide derivatives. The study found that certain N-alkyl amides demonstrated significant potency against seizures, with notable protective indexes. This research highlights the relevance of benzamide derivatives in developing anticonvulsant drugs and could suggest potential research pathways for exploring the anticonvulsant properties of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,4-dimethoxybenzamide (Clark et al., 1984).

Synthetic Opioids and Drug Development

The emergence of synthetic opioids as alternatives to opium-based derivatives underscores the importance of novel benzamides in drug development. Elliott et al. (2016) discussed the challenges and opportunities in identifying compounds with favorable side-effect profiles, including reduced dependence and abuse liability. This area of research, focusing on the identification and evaluation of new psychoactive substances, could be relevant for studying the pharmacological properties of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,4-dimethoxybenzamide, especially in the context of developing safer analgesic options (Elliott et al., 2016).

properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-17-8-3-13(11-18(17)27-2)19(25)24-14-4-6-15(7-5-14)28-20-16(12-21)22-9-10-23-20/h3,8-11,14-15H,4-7H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWODFPTNCWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzamide

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